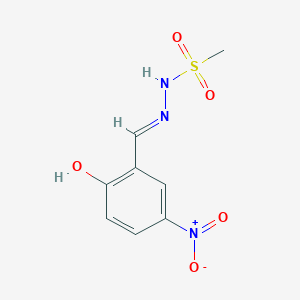

N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide, also known as MNH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNH is a yellow crystalline powder that is soluble in water and has a molecular weight of 292.29 g/mol.

Mechanism of Action

The mechanism of action of N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide varies depending on its application. In medicine, N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide has been shown to inhibit the growth of bacteria and cancer cells by interfering with their DNA replication and protein synthesis. N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.

In agriculture, N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide inhibits the growth of plant pathogens by disrupting their cell membranes and interfering with their metabolic processes. N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide also enhances plant growth by promoting the uptake of nutrients and increasing photosynthesis.

In environmental science, N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide removes heavy metals from water by forming complexes with the metals and precipitating them out of solution.

Biochemical and Physiological Effects

N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide has been shown to have both biochemical and physiological effects. In medicine, N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide has been shown to reduce the viability of cancer cells and inhibit the growth of bacteria. N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide has also been shown to reduce inflammation and oxidative stress in animal models.

In agriculture, N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide has been shown to enhance plant growth and increase crop yield. N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide has also been shown to reduce the incidence of plant diseases and improve the quality of harvested crops.

In environmental science, N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide has been shown to effectively remove heavy metals from contaminated water, thereby reducing the toxicity of the water and improving its quality.

Advantages and Limitations for Lab Experiments

N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide has several advantages for lab experiments, including its low cost, high stability, and ease of synthesis. N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide is also readily available from commercial sources, making it easy to obtain for research purposes.

However, N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide also has some limitations for lab experiments. N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide is highly toxic and can be hazardous to handle, requiring strict safety precautions. N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide also has limited solubility in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide. In medicine, N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide could be further investigated as a potential drug candidate for the treatment of tuberculosis, malaria, and cancer. N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide could also be studied for its potential use as an anti-inflammatory agent for the treatment of inflammatory disorders.

In agriculture, N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide could be tested for its ability to enhance plant growth and increase crop yield under different environmental conditions. N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide could also be investigated as a potential pesticide for the control of plant pathogens.

In environmental science, N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide could be studied for its effectiveness in removing other types of pollutants from water, such as organic compounds and microplastics. N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide could also be tested for its potential use in soil remediation and phytoremediation.

Conclusion

In conclusion, N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, and can effectively remove heavy metals from contaminated water. N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide has several advantages for lab experiments, including its low cost, high stability, and ease of synthesis. However, N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide also has some limitations, including its toxicity and limited solubility in organic solvents. Future research on N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide could lead to the development of new drugs, pesticides, and environmental remediation strategies.

Synthesis Methods

The synthesis of N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide involves the reaction between 2-hydroxy-5-nitrobenzaldehyde and methanesulfonohydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified through recrystallization. The yield of N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide varies depending on the reaction conditions, but it typically ranges from 60% to 80%.

Scientific Research Applications

N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide has also been investigated as a potential drug candidate for the treatment of tuberculosis, malaria, and cancer.

In agriculture, N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide has been tested as a pesticide due to its ability to inhibit the growth of plant pathogens. N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide has also been used as a growth regulator for plants, as it can enhance plant growth and development.

In environmental science, N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide has been studied for its ability to remove heavy metals from contaminated water. N'-(2-hydroxy-5-nitrobenzylidene)methanesulfonohydrazide has been shown to have a high affinity for metals such as lead, copper, and zinc, and can effectively remove these metals from water.

properties

IUPAC Name |

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O5S/c1-17(15,16)10-9-5-6-4-7(11(13)14)2-3-8(6)12/h2-5,10,12H,1H3/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFMFDBYNUGOSC-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NN=CC1=C(C=CC(=C1)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenoxy)methyl]piperidine](/img/structure/B6081228.png)

![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone](/img/structure/B6081234.png)

![N-[3-(4-chlorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]-2-phenoxyacetamide](/img/structure/B6081240.png)

![{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B6081246.png)

![4-({[(4-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B6081247.png)

![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[2-(4-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6081254.png)

![10-acetyl-11-(3-ethoxy-4-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6081260.png)

![N-(1-ethyl-1H-1,2,4-triazol-3-yl)-5-{1-[(3E)-3-hexenoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6081270.png)

![2-(1-pyrrolidinyl)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6081293.png)

![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide](/img/structure/B6081302.png)

![1-(3-bromobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B6081311.png)

![[5-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B6081319.png)

![1-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-2-azepanone](/img/structure/B6081322.png)